5-(Benzyloxy)-3-bromo-1H-indole 5-(Benzyloxy)-3-bromo-1H-indole
Brand Name: Vulcanchem
CAS No.: 569337-39-9
VCID: VC3939586
InChI: InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br
Molecular Formula: C15H12BrNO
Molecular Weight: 302.16 g/mol

5-(Benzyloxy)-3-bromo-1H-indole

CAS No.: 569337-39-9

Cat. No.: VC3939586

Molecular Formula: C15H12BrNO

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-3-bromo-1H-indole - 569337-39-9

Specification

CAS No. 569337-39-9
Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
IUPAC Name 3-bromo-5-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Standard InChI Key RGXOJKXWRRGKJN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

5-(Benzyloxy)-3-bromo-1H-indole (C₁₅H₁₂BrNO) has a molecular weight of 302.17 g/mol and a density of 1.49 g/cm³ . The indole core consists of a fused benzene and pyrrole ring, with substituents influencing electronic and steric properties. Key spectroscopic identifiers include:

  • Boiling Point: 459.0°C at 760 mmHg

  • Flash Point: 231.4°C

  • LogP: 4.51 (indicating high lipophilicity)

The benzyloxy group enhances solubility in organic solvents, while the bromine atom provides a site for cross-coupling reactions.

Spectral Data

  • ¹H NMR: Signals corresponding to the benzyloxy methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.8 ppm).

  • IR: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O (1250–1050 cm⁻¹).

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two sequential steps :

  • Bromination: Indole undergoes electrophilic substitution at the 3-position using bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.

  • Benzyloxy Substitution: The 5-position is functionalized via nucleophilic substitution with benzyl alcohol under basic conditions (e.g., K₂CO₃ or NaH).

Representative Reaction:

IndoleBr23-BromoindoleBnOH, Base5-(Benzyloxy)-3-bromo-1H-indole\text{Indole} \xrightarrow{\text{Br}_2} \text{3-Bromoindole} \xrightarrow{\text{BnOH, Base}} \text{5-(Benzyloxy)-3-bromo-1H-indole}

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity.

Purification and Characterization

Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%). Analytical techniques like HPLC and mass spectrometry confirm structural integrity.

Reactivity and Functionalization

Key Reactions

  • Cross-Coupling: Suzuki-Miyaura and Sonogashira reactions exploit the C-Br bond for introducing aryl, alkenyl, or alkynyl groups .

  • Deprotection: Acidic cleavage (e.g., HBr/AcOH) removes the benzyloxy group, yielding 3-bromo-5-hydroxyindole .

  • Oxidation: The benzyloxy group oxidizes to carbonyl derivatives (e.g., ketones) using CrO₃ or KMnO₄.

Mechanistic Insights

The bromine atom’s electronegativity directs electrophilic substitutions to the 4- and 6-positions, while the benzyloxy group stabilizes intermediates via resonance .

Applications in Scientific Research

Pharmaceutical Intermediate

5-(Benzyloxy)-3-bromo-1H-indole is a precursor to kinase inhibitors and anticancer agents. For example, hydrazone derivatives demonstrate VEGFR-2 inhibition (IC₅₀ = 113–185 nM) .

Table 1: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (μM)Cell Line
5BDBICVEGFR-20.113Hep G2
3-Bromo analogGSK-3β19.5MCF-7

Material Science

The compound’s aromaticity and halogen substituent make it suitable for organic semiconductors and luminescent materials .

Comparative Analysis with Analogues

Structural Analogues

  • 5-Benzyloxyindole: Lacks bromine, reducing reactivity in cross-couplings.

  • 3-Bromoindole: Absence of benzyloxy limits solubility and functionalization .

Reactivity Trends

Bromine enhances electrophilic substitution rates compared to chloro or iodo analogues, while benzyloxy groups improve thermal stability .

Future Directions

Recent advances in catalytic indole synthesis (e.g., Ag-catalyzed hydroamination) may streamline production . Computational studies predicting substitution patterns could further optimize reactivity .

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